
Benzamide, 5-acetamido-2-allyloxy-N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-acetamido-2-allyloxy-N-butyl-, also known as 5-acetamido-2-allyloxy-N-butylbenzamide, is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and a butyl group attached to a benzamide core.
Vorbereitungsmethoden
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-butyl- typically involves multiple steps, starting with the preparation of the benzamide core. The acetamido group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride as reagents. The allyloxy group is added via an etherification reaction, typically involving allyl alcohol and a suitable catalyst. The butyl group is introduced through a substitution reaction, often using butyl bromide or butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzamide, 5-acetamido-2-allyloxy-N-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy and butyl groups, using reagents such as sodium hydride or lithium aluminum hydride.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-acetamido-2-allyloxy-N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-butyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research is ongoing to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 5-acetamido-2-allyloxy-N-butyl- can be compared with other similar compounds, such as:
5-acetamido-2-hydroxybenzamide: This compound has a hydroxyl group instead of an allyloxy group, leading to different chemical properties and reactivity.
N-butylbenzamide: This compound lacks the acetamido and allyloxy groups, resulting in a simpler structure and different applications.
5-acetamido-2-allyloxy-N-isobutylbenzamide: This compound has an isobutyl group instead of a butyl group, which can affect its steric properties and reactivity.
The uniqueness of Benzamide, 5-acetamido-2-allyloxy-N-butyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6382-49-6 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
5-acetamido-N-butyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-6-9-17-16(20)14-11-13(18-12(3)19)7-8-15(14)21-10-5-2/h5,7-8,11H,2,4,6,9-10H2,1,3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
XQMBSOMZGBISMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





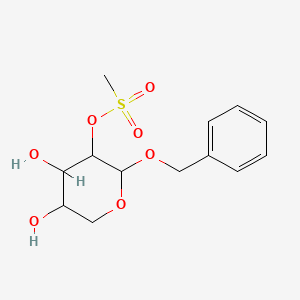

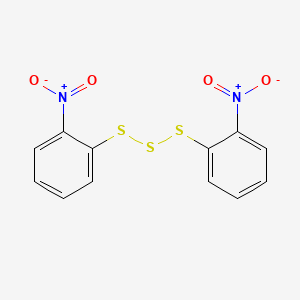
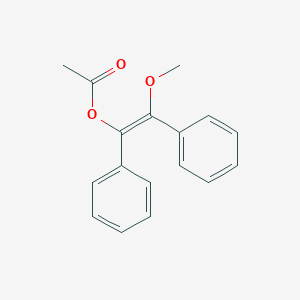
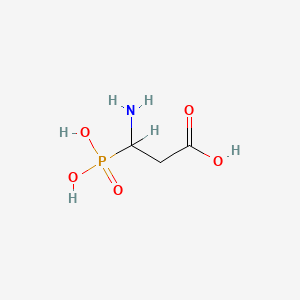
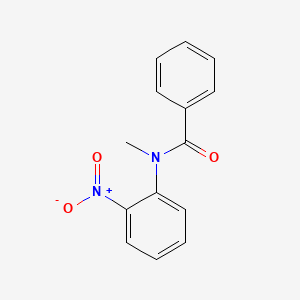
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
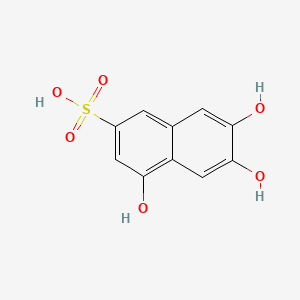
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
